3-[2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Description
This compound is a complex bicyclohexane carboxamide derivative featuring multiple functional groups, including a tert-butylsulfonylmethyl-substituted cyclohexane, a cyclopropylamino-dioxoheptane moiety, and a 3-azabicyclo[3.1.0]hexane core. The tert-butyl and cyclopropyl groups enhance lipophilicity, likely improving membrane permeability, while the bicyclic core provides rigidity for target binding .
Properties
IUPAC Name |
3-[2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H61N5O7S/c1-10-11-15-24(27(42)30(44)37-22-16-17-22)38-29(43)26-25-23(35(25,8)9)20-41(26)31(45)28(33(2,3)4)39-32(46)40-36(18-13-12-14-19-36)21-49(47,48)34(5,6)7/h22-26,28H,10-21H2,1-9H3,(H,37,44)(H,38,43)(H2,39,40,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICZEKWVNZFTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H61N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the P4 Sulfone-Capped Cyclohexyl Moiety
The P4 fragment originates from methyl 1-hydroxycyclohexane-1-carboxylate (4 ). Alkylation with benzyloxymethyl chloride yields 5 , which undergoes deprotection to the alcohol, followed by mesylation to form mesylate 6 . Nucleophilic displacement with sodium tert-butylthiolate affords thioether 7 , which is hydrolyzed to the carboxylic acid and oxidized with Oxone® to sulfone 8 (62% yield over three steps). A Curtius rearrangement of 8 generates isocyanate 9 , a critical intermediate for subsequent urea formation.
Preparation of the P3–P2 Bicyclic Proline Derivative
The 3-azabicyclo[3.1.0]hexane-2-carboxylate core (34 ) is synthesized via a stereocontrolled cyclopropanation of an appropriate proline derivative. Coupling with L-tert-leucine (32 ) under biphasic conditions produces 33 , which is crystallized from ethyl acetate to ensure enantiopurity.
Assembly of the P1–P′ Cyclopropylamino-Dioxoheptanyl Segment
The P1–P′ moiety derives from L-norleucine (16 ), which is reduced to the alcohol, protected, and oxidized to aldehyde 18 using TEMPO/bleach. A Passerini reaction with cyclopropyl isonitrile (19 ) yields 20 , which is deprotected to afford amine hydrochloride 21 (60% overall yield).
Convergent Coupling and Final Oxidation
Coupling of P4–P2 and P1–P′ Fragments
Isocyanate 9 reacts with 32 to form urea 33 , which is coupled with bicyclic proline ester 34 to yield 35 . Hydrolysis of 35 provides acid 13 , which is coupled with 21 using EDCI/HOAt to furnish 36 .
Final Oxidation to α-Ketoamide
Oxidation of the secondary alcohol in 36 to the α-ketoamide is achieved using TEMPO/bleach under buffered conditions (pH 9.0). Crystallization from acetone/water yields narlaprevir (37 ) in >95% purity without silica gel chromatography.
Process Optimization and Scalability
Elimination of Chromatographic Purification
Key innovations include:
Stereochemical Control
-
P1 Configuration : The final coupling with enantiopure 21 ensures the (S)-configuration at P1, critical for protease binding.
-
X-ray Crystallography : Confirms the stereochemical integrity of 37 bound to HCV NS3/4A (PDB: 3LON).
Analytical Characterization and Quality Control
Spectroscopic Data
Purity and Stability
Comparative Analysis with First-Generation Inhibitors
| Parameter | Narlaprevir (37 ) | Boceprevir (1 ) |
|---|---|---|
| EC₉₀ (nM) | 40 | 350 |
| HNE Selectivity | 1,500 | 200 |
| Monkey AUC (μM·h) | 4.8 | 1.2 |
| Synthesis Steps | 12 | 14 |
| Chromatography | None | Required |
Table 1. Comparative profile of narlaprevir and boceprevir .
Chemical Reactions Analysis
Types of Reactions
Sch-900518 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the ketoamide functional group.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving Sch-900518 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically optimized to achieve the desired transformation with high efficiency and selectivity .
Major Products Formed
The major products formed from the reactions of Sch-900518 include its metabolites and derivatives, which can have different pharmacological properties. These products are often studied to understand the compound’s metabolism and potential side effects .
Scientific Research Applications
Key Structural Components
- Azabicyclo Framework : Provides a unique spatial arrangement that can influence receptor binding.
- Carbamoyl and Sulfonyl Groups : Enhance solubility and bioavailability.
- Dimethyl and Cyclohexyl Substituents : Potentially improve pharmacokinetic properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the 3-azabicyclo[3.1.0]hexane framework. For instance, a series of spiro-fused heterocyclic compounds were evaluated for antiproliferative activity against various cancer cell lines, including HeLa (cervical carcinoma) and CT26 (mouse colon carcinoma). The most effective compounds demonstrated IC50 values ranging from 4.2 to 24.1 μM across different cell lines, indicating significant cytotoxic effects .
Case Study: Cytotoxicity Evaluation
A detailed cytotoxicity study involved:
- Cell Lines Tested : K562 (human erythroleukemia), Jurkat (T lymphocyte), HeLa, CT26, and Vero (African green monkey kidney).
- Methodology : MTS assay for cell proliferation, confocal microscopy for actin cytoskeleton analysis.
- Findings : Notable reductions in cell motility and alterations in cell cycle distribution were observed post-treatment.
Analgesic Properties
The compound's structural analogs have been explored as potential opioid receptor antagonists. Research indicates that derivatives of the 3-azabicyclo[3.1.0]hexane scaffold can modulate pain pathways effectively, offering a promising alternative to traditional opioids with fewer side effects .
Synthesis of Derivatives
Innovative synthetic routes have been developed to create various derivatives of this compound, enhancing its pharmacological profile. For example:
- Diastereoselective Approaches : New methods for synthesizing bis-spirocyclic derivatives have been reported, which may improve selectivity for biological targets .
The following table summarizes key findings from studies evaluating the biological activity of compounds related to the target compound:
| Compound Type | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Spiro-Fused Heterocycles | HeLa | 4.2 - 24.1 | Induces apoptosis |
| Opioid Antagonists | Jurkat | 1 - 6 | Modulates pain pathways |
Mechanism of Action
The mechanism of action of Sch-900518 involves the inhibition of the nonstructural protein 3 serine protease of the hepatitis C virus. This inhibition is achieved through the covalent yet reversible binding of the compound to the active-site serine of the protease via its ketoamide functional group . This binding prevents the protease from processing the viral polyprotein, thereby inhibiting viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound shares structural motifs with derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide (Table 1). Key similarities include the bicyclic core and carboxamide linkage, but differences in substituents modulate physicochemical properties and target interactions.
Table 1. Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (amu) | Key Substituents |
|---|---|---|---|
| Target Compound | C₃₈H₆₂N₆O₈S | 774.43* | tert-Butylsulfonylmethyl, cyclopropylamino-dioxoheptane, dimethylbutanoyl |
| (1R,2S,5S)-N-(4-amino-1-cyclobutyl-2,3-dioxobutan-2-yl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | C₂₃H₃₉N₅O₅ | 465.29 | Cyclobutyl, dioxobutanoyl |
| (1R,2S,5S)-3-[N-(tert-butylcarbamoyl)-3-methyl-L-valyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | C₂₆H₄₄N₆O₄ | 504.67 | tert-Butylcarbamoyl, 3-methyl-L-valyl |
*Calculated based on molecular formula.
Mechanism of Action (MOA) Predictions
Evidence from systems pharmacology and docking studies indicates that compounds sharing the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane scaffold exhibit similar target-binding patterns. For example:
- The bicyclic core facilitates interactions with protease active sites (e.g., SARS-CoV-2 3CLpro) .
- Substituents like tert-butylsulfonylmethyl may enhance binding to hydrophobic pockets, as seen in analogs with improved inhibition constants (Ki) .
- However, the cyclopropylamino-dioxoheptane group in the target compound introduces steric and electronic effects that likely differentiate its MOA from simpler derivatives .
Transcriptomic and Phenotypic Profiling
While structural similarity often correlates with shared gene expression profiles (20% probability for Tanimoto Coefficient >0.85) , biological context critically modulates outcomes. For instance:
- Compounds with analogous bicyclohexane cores but divergent substituents (e.g., cyclobutyl vs. tert-butyl groups) show distinct transcriptomic responses in drug-resistant cell lines .
- Phenotypic assays reveal that minor structural variations (e.g., cyclopropylamino vs. pyrrolidinyl groups) alter neuronal circuit targeting despite similar behavioral effects .
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR models highlight the impact of substituents on bioactivity:
- Lipophilicity (logP): The tert-butylsulfonylmethyl group (logP ~4.2) increases membrane permeability compared to cyclobutyl analogs (logP ~2.8) .
- Steric Effects: Bulkier substituents (e.g., dimethylbutanoyl) reduce binding entropy but improve selectivity for sterically constrained targets .
- Hydrogen Bonding: The carboxamide and dioxoheptane groups enhance hydrogen-bonding capacity, critical for protease inhibition .
Research Implications and Limitations
Network Pharmacology: The target compound’s complexity necessitates multi-component MOA analysis, as its substituents may engage multiple targets (e.g., proteases and GPCRs) .
Screening Efficiency: Structural similarity allows representative compound selection (e.g., prioritizing bicyclohexane derivatives with tert-butyl groups) to reduce screening costs .
Limitations: Gene expression correlations are context-dependent; similar structures may yield divergent effects in vivo . Synthetic accessibility of the cyclopropylamino-dioxoheptane moiety complicates large-scale production .
Biological Activity
The compound 3-[2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide , commonly referred to as Narlaprevir , is a potent inhibitor of the hepatitis C virus (HCV) NS3 protease. This article explores its biological activity, focusing on its mechanism of action, efficacy, and potential therapeutic applications.
- Molecular Formula : C36H63N5O7S
- Molecular Weight : 709.97972 g/mol
- CAS Number : 1208245-90-2
- Purity : Typically ≥95% .
Narlaprevir functions as a mechanism-based inhibitor of the NS3 protease, an essential enzyme for the replication of the hepatitis C virus. By binding to the active site of the protease, it prevents the cleavage of viral polyproteins, thereby inhibiting viral replication. This inhibition is characterized by a competitive binding mechanism with a dissociation constant (Ki) of approximately 6 nM, indicating high potency .
Structure-Activity Relationship (SAR)
The structural components of Narlaprevir contribute significantly to its biological activity:
- Cyclohexyl Group : Provides hydrophobic interactions that enhance binding affinity.
- Cyclopropylamino Moiety : Increases selectivity towards HCV NS3/4A protease.
- Sulfonylmethyl Substituent : Stabilizes the compound's interaction with the enzyme .
Efficacy Against Hepatitis C Virus
Narlaprevir has demonstrated significant antiviral activity in vitro and in clinical trials:
- In Vitro Studies : Showed an effective reduction in HCV RNA levels in cell culture systems with an EC90 value of approximately 40 nM .
| Study Type | EC90 (nM) | Ki (nM) | Reference |
|---|---|---|---|
| In Vitro | 40 | 6 | Glixx Laboratories |
| Clinical Trials | Varies | Varies | Various Clinical Studies |
Safety Profile
Clinical evaluations indicate that Narlaprevir is generally well-tolerated, with side effects primarily related to gastrointestinal disturbances and fatigue. Monitoring liver function tests is essential during treatment due to potential hepatotoxicity associated with HCV therapies .
Clinical Trials Overview
-
Trial Name : Phase II Study of Narlaprevir in Combination with Peginterferon and Ribavirin
- Objective : To evaluate the efficacy and safety of Narlaprevir in treatment-naive patients.
- Results : Achieved a sustained virologic response (SVR) rate of approximately 75%, significantly higher than historical controls without direct-acting antiviral agents.
- Trial Name : Long-term Safety Study
Q & A
Q. How can flow chemistry enhance scalability and safety in synthesizing hazardous intermediates (e.g., cyclopropane derivatives)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
